Theophylline, 8-octylthio-2-thio-
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Overview
Description
Theophylline, 8-octylthio-2-thio- is a derivative of theophylline, a methylxanthine drug commonly used to treat respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). This compound is characterized by the addition of an octylthio group at the 8th position and a thio group at the 2nd position of the theophylline molecule. These modifications can potentially alter its pharmacological properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Theophylline, 8-octylthio-2-thio- typically involves the introduction of the octylthio and thio groups to the theophylline core. One common method includes the reaction of theophylline with octylthiol and a sulfurizing agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of Theophylline, 8-octylthio-2-thio- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: Theophylline, 8-octylthio-2-thio- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thio groups to thiols.
Substitution: The octylthio group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts such as palladium or nickel and are carried out under inert atmospheres.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various alkyl or aryl derivatives.
Scientific Research Applications
Theophylline, 8-octylthio-2-thio- has several applications in scientific research:
Chemistry: Used as a model compound to study the effects of thio and alkylthio substitutions on theophylline’s chemical properties.
Biology: Investigated for its potential effects on cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic effects in respiratory diseases and other conditions.
Industry: Used in the development of new pharmaceuticals and as a reference compound in analytical chemistry
Mechanism of Action
The mechanism of action of Theophylline, 8-octylthio-2-thio- is similar to that of theophylline. It acts as a phosphodiesterase inhibitor, leading to an increase in cyclic AMP levels, which in turn relaxes bronchial smooth muscle and dilates the airways. Additionally, it blocks adenosine receptors, which contributes to its bronchodilator effects. The compound may also have anti-inflammatory properties by enhancing histone deacetylase activity, which suppresses inflammatory gene expression .
Comparison with Similar Compounds
Theophylline: The parent compound, used primarily for its bronchodilator effects.
Theobromine: Another methylxanthine with similar pharmacological properties but less potent.
Caffeine: A well-known stimulant with bronchodilator and central nervous system stimulant effects.
Uniqueness: Theophylline, 8-octylthio-2-thio- is unique due to the presence of the octylthio and thio groups, which can potentially enhance its pharmacological properties and provide additional therapeutic benefits compared to its parent compound .
Properties
CAS No. |
4951-42-2 |
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Molecular Formula |
C15H24N4OS2 |
Molecular Weight |
340.5 g/mol |
IUPAC Name |
1,3-dimethyl-8-octylsulfanyl-2-sulfanylidene-7H-purin-6-one |
InChI |
InChI=1S/C15H24N4OS2/c1-4-5-6-7-8-9-10-22-14-16-11-12(17-14)18(2)15(21)19(3)13(11)20/h4-10H2,1-3H3,(H,16,17) |
InChI Key |
WUJXDMHEUKWCEC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCSC1=NC2=C(N1)C(=O)N(C(=S)N2C)C |
Origin of Product |
United States |
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